molecular formula C14H10ClN B1628165 3-(4-Chlorophenyl)-1h-indole CAS No. 62236-80-0

3-(4-Chlorophenyl)-1h-indole

Cat. No.: B1628165
CAS No.: 62236-80-0
M. Wt: 227.69 g/mol
InChI Key: FBSWPFFKBBRXJB-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical and Biological Research

The indole nucleus is a cornerstone of modern medicinal chemistry, celebrated for its presence in numerous natural products, alkaloids, and synthetic drugs. eurekaselect.comnih.gov This heterocyclic system is not merely a passive framework but an active pharmacophore that can engage with a wide range of biological targets. nih.gov The structural versatility of the indole ring allows for the introduction of various substituents, which can dramatically modulate the biological activity of the resulting derivatives, leading to the development of novel therapeutic agents with enhanced efficacy and safety. mdpi.com

Indole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.combohrium.com They are integral to the function of essential biomolecules like the amino acid tryptophan and neurotransmitters. bohrium.com Furthermore, the indole scaffold is a key component in many marketed drugs, highlighting its clinical relevance. eurekaselect.combohrium.com The ongoing exploration of indole derivatives continues to uncover new therapeutic possibilities, solidifying its status as a critical entity in the quest for new medicines. ijpsr.com

Contextualization of Halogenated Phenyl Moieties in Bioactive Molecules

The incorporation of halogen atoms, such as chlorine, into phenyl rings is a well-established strategy in drug design. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.netontosight.ai The presence of a chlorine atom on the phenyl ring can lead to the formation of halogen bonds, a type of non-covalent interaction with electron-donating groups in a protein's active site. acs.orgacs.org These interactions can significantly enhance the potency and selectivity of a drug candidate. acs.org

Specifically, the 4-chlorophenyl group has been identified as a beneficial substituent in various bioactive molecules. nih.gov It can contribute to improved binding affinity and cellular uptake. researchgate.net The strategic placement of chlorine atoms can also block metabolic pathways that would otherwise deactivate the compound, thereby prolonging its therapeutic effect. ontosight.ai This strategic use of halogenation is a key consideration in the design of new and more effective therapeutic agents. researchgate.net

Overview of Current Academic Research on 3-(4-Chlorophenyl)-1H-Indole and its Relevant Analogues

Recent academic research has illuminated the potential of this compound and its analogues across several therapeutic areas. Studies have explored its synthesis and investigated its biological activities, revealing promising results.

Anticancer Activity: Derivatives of this compound have demonstrated notable anticancer properties. For instance, a study on pyrazolinyl-indole derivatives found that a compound containing the this compound moiety exhibited significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov Another study focused on spiro[thiazolidinone-isatin] conjugates identified a derivative with a 4-chlorophenyl group as a superior anticancer agent. scispace.com Furthermore, research on N-(4-chlorophenyl)-1H-indole-2-carboxamide has shown its potential to inhibit the proliferation of bone cancer cells. actaoncologicaturcica.com

Antimicrobial and Antifungal Activity: The this compound scaffold has also been incorporated into compounds with antimicrobial and antifungal properties. Research on bis-indole derivatives revealed that a compound featuring this moiety displayed greater antibacterial activity against certain strains than a standard antibiotic. ijsrset.com Studies on indole derivatives containing triazole and thiadiazole rings have also highlighted the importance of the chlorophenyl substituent for antimicrobial activity. nih.gov

Other Biological Activities: Beyond cancer and microbial infections, analogues of this compound have been investigated for other therapeutic applications. For example, 3-(4-chlorophenylselanyl)-1-methyl-1H-indole has been shown to have neuroprotective effects and potential in ameliorating neuropathic pain and depression-like behaviors in animal models. nih.govnih.govresearchgate.net Additionally, indole derivatives with this moiety have been explored as potential anti-inflammatory agents. scholarsresearchlibrary.com

The following table provides a summary of some researched analogues and their observed activities:

Analogue NameObserved Biological ActivityReference
1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanoneAnticancer mdpi.comnih.gov
(5'Z)-3'-(4-chlorophenyl)-5'-(benzylidene)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dioneAnticancer scispace.com
N-(4-chlorophenyl)-1H-indole-2-carboxamideAnticancer (Osteosarcoma) actaoncologicaturcica.com
3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indoleAntibacterial ijsrset.com
5-((1H-Indol-3-yl)methyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiolAntimicrobial nih.govtandfonline.com
3-(4-Chlorophenylselanyl)-1-methyl-1H-indoleNeuroprotective, Antidepressant-like nih.govnih.govresearchgate.net
2-(4-chlorophenyl)-1-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indoleAnti-inflammatory, Analgesic scholarsresearchlibrary.com

The ongoing research into this compound and its derivatives underscores the significant potential of this chemical scaffold in the development of new therapeutic agents for a variety of diseases. The combination of the versatile indole nucleus and the influential 4-chlorophenyl moiety provides a fertile ground for further drug discovery and development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWPFFKBBRXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571444
Record name 3-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-80-0
Record name 3-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenyl 1h Indole and Its Derivatives

Direct Synthesis Approaches to 3-(4-Chlorophenyl)-1H-Indole

Direct synthesis methods aim to construct the this compound framework in a straightforward manner, often by forming the key carbon-carbon bond at the C-3 position of the indole (B1671886) nucleus.

Photoredox catalysis has emerged as a powerful tool for the functionalization of indoles. The direct cyanomethylation of indoles at the C-2 or C-3 position can be accomplished using this method. acs.orgnih.gov The process involves the generation of a cyanomethyl radical from a precursor like bromoacetonitrile (B46782), facilitated by a photocatalyst and a light source such as blue LEDs. acs.orgnih.gov

The general mechanism involves the photo-excited catalyst reducing the bromoacetonitrile via a single-electron transfer. This generates a cyanomethyl radical, which can then add to the electron-rich C-3 position of an indole ring. This method is compatible with a variety of functional groups on the indole scaffold, including alkyl, aryl, halogen, ester, and ether groups, with product yields ranging from 16-90%. acs.orgnih.govresearchgate.net While specific studies focusing solely on the cyanomethylation of this compound are not detailed, the tolerance of the reaction for aryl and halogen substituents suggests its applicability for modifying this specific indole derivative. acs.org

Condensation reactions provide a classic and widely used route for the synthesis of 3-aryl-1H-indoles. A common approach involves the reaction of indole with an appropriate aldehyde, such as 4-chlorobenzaldehyde (B46862), typically under acidic conditions. researchgate.net For instance, the reaction between indole and 4-chlorobenzaldehyde in glacial acetic acid can yield 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. researchgate.netresearchgate.net

Another prevalent outcome of this condensation is the formation of bis(indolyl)methanes. The electrophilic substitution of indoles with 4-chlorobenzaldehyde, catalyzed by various Lewis or Brønsted acids like zirconyl(IV) chloride, yields the corresponding bis(indolyl)methane derivatives efficiently. tandfonline.com The reaction proceeds smoothly at room temperature in solvents like acetonitrile, demonstrating high conversions and shorter reaction times. tandfonline.com Similarly, a one-pot, four-component reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4-chlorobenzaldehyde, a cycloalkanone, and ammonium (B1175870) acetate (B1210297) leads to the formation of complex indole-pyridine hybrids, where the initial step is a Knoevenagel condensation between the indole precursor and 4-chlorobenzaldehyde. ijrpc.com

Furthermore, the Claisen-Schmidt condensation of 3-acetylindole (B1664109) with 4-chlorobenzaldehyde in the presence of sodium hydroxide (B78521) produces 3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-ene-1-one, a chalcone (B49325) derivative that contains the 3-(4-chlorophenyl) moiety attached to the indole ring through a propenone linker. ufpr.br

Table 1: Examples of Condensation Reactions with 4-Chlorobenzaldehyde

Catalyst/ReagentReactant(s)ProductReference
Glacial Acetic AcidIndole, 4-Chlorobenzaldehyde2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole researchgate.netresearchgate.net
Zirconyl(IV) ChlorideIndole, 4-ChlorobenzaldehydeBis(indolyl)methane derivative tandfonline.com
Ammonium Acetate3-(1H-indol-3-yl)-3-oxopropanenitrile, 4-Chlorobenzaldehyde, CyclododecanoneIndole-cyclododeca[b]pyridine-3-carbonitrile hybrid ijrpc.com
5% NaOH3-Acetylindole, 4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-ene-1-one ufpr.br

Synthesis of Structurally Modified this compound Analogues

Beyond the direct synthesis of the parent compound, significant research has been dedicated to creating analogues with modifications at various positions, introducing new functionalities and potential properties.

The introduction of organoselenium groups at the C-3 position of the indole ring has been a subject of interest. A notable example is 3-(4-chlorophenylselanyl)-1-methyl-1H-indole (CMI), which has been synthesized and investigated for its biological activities. bohrium.comnih.govnih.gov The synthesis of such compounds can be achieved through electrophilic cyclization of appropriate precursors promoted by organochalcogen species. researchgate.net For instance, the reaction of 3-(arylethynyl)-2-(alkylthio)pyridines with diorganyl diselenides under visible light promotion can yield 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. researchgate.nettandfonline.comtandfonline.com In these reactions, substrates with a p-chloro-phenyl group have been shown to be effective, yielding the desired products in high yields. researchgate.nettandfonline.com

The general strategy for direct selenylation often involves reacting an indole derivative with a selenium-containing electrophile. While a specific protocol for the direct selanylation of this compound is not detailed, the synthesis of related 3-(organoselanyl)-1H-indoles suggests that a reaction between the pre-formed this compound and a selenium electrophile, or a multi-component reaction involving a 4-chlorophenylselenyl source, would be a viable synthetic route.

The sulfenylation of indoles at the C-3 position is a well-established transformation, and several methods have been reported for the synthesis of 3-((4-chlorophenyl)thio)-1H-indole. One direct approach is the reaction of indole with a sulfenylating agent derived from 4-chlorothiophenol (B41493) or its disulfide. acs.orgijrpc.comrsc.orgrsc.org

An iodine-catalyzed reaction employing a 1-aryltriazene/CS₂ combination serves as a novel sulfenylation source for the regioselective synthesis of 3-arylthioindoles. acs.orgnih.gov This method is compatible with electron-withdrawing groups like chlorine on the aryl ring, affording 3-((4-chlorophenyl)thio)-1H-indole in good yield (77%). acs.org Another simple and efficient method involves the direct sulfenylation of indoles with diaryl disulfides, including bis(4-chlorophenyl) disulfide, catalyzed by molecular iodine in DMSO at 70°C. ijrpc.com A simple NaOH-promoted sulfenylation reaction has also been reported, yielding the target compound. rsc.org

Table 2: Synthesis of 3-((4-Chlorophenyl)thio)-1H-indole

MethodReagentsYieldReference
Iodine-Catalyzed SulfenylationIndole, 1-(4-chlorophenyl)triazene, CS₂, I₂77% acs.org
Iodine-Catalyzed SulfenylationIndole, Bis(4-chlorophenyl) disulfide, I₂97% ijrpc.com
NaOH-Promoted SulfenylationIndole, 4-Chlorothiophenol derivative, NaOH- rsc.org
Iodine/DMSO Oxidative SystemIndole, Bis(4-chlorophenyl) disulfide, I₂, DMSO- rsc.org

The synthesis of 1-hydroxy-2-arylindole derivatives often requires multi-step sequences. While a specific route for 1-hydroxy-2-(4'-chlorophenyl)indole is not explicitly detailed in the provided context, general strategies for synthesizing functionalized indoles can be adapted. One of the most classic methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgsemanticscholar.org

A plausible multi-step route to 1-hydroxy-2-(4'-chlorophenyl)indole could start from 2-nitrotoluene. The nitro group can be reduced to a hydroxylamine, which can then be reacted with a suitable precursor for the 2-(4'-chlorophenyl) moiety. Alternatively, a three-component domino reaction of an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound provides a metal-free, one-pot tandem route to highly functionalized indoles. semanticscholar.org For example, the reaction of an aniline (B41778) with a (4-chlorophenyl)glyoxal and a suitable dicarbonyl compound could potentially lead to the desired indole core after several intramolecular steps. semanticscholar.org Automated multi-step continuous flow synthesis has also been developed for complex indole derivatives, such as 2-(1H-indol-3-yl)thiazoles, demonstrating the power of sequential reactions (e.g., Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis) to build complex heterocyclic systems efficiently. nih.gov

Construction of Spirocyclic Indole Systems with 4-Chlorophenyl Substituents

The synthesis of spirocyclic indole systems incorporating a 4-chlorophenyl substituent is a significant area of research, leading to complex heterocyclic structures. These compounds often feature a spiro junction at the C3 position of the indole ring, connecting it to another cyclic system like a pyrrolidine (B122466) or thiazolidine.

One prominent method involves the 1,3-dipolar cycloaddition reaction. This approach typically uses an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative (indole-2,3-dione) and an amino acid, which then reacts with a dipolarophile. For instance, spiro[indole-pyrrolidine] derivatives are synthesized through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. mdpi.com Another pathway is the Japp–Klingemann reaction, followed by Fischer indole synthesis to create the core indole structure, which is then further reacted to form the spirocyclic system. nih.gov For example, the reaction of a diazonium salt from 4-chloroaniline (B138754) with ethyl 2-benzyl-3-oxobutanoate initiates the sequence. nih.gov

The synthesis of spiro[indole-3,2'- Current time information in Bangalore, IN.thiazolidine] derivatives often starts with the creation of a Schiff base from 5-substituted isatins and 2-amino-5-chlorobenzophenone. researchgate.net This intermediate is then cyclized with a mercapto-alkanoic acid to form the final spiro compound. researchgate.net The reaction conditions, such as the choice of solvent and catalyst, are crucial for the yield and stereoselectivity of the final product. mdpi.com

Table 1: Selected Synthetic Approaches for Spirocyclic Indoles with 4-Chlorophenyl Group

Precursors Key Reaction Type Resulting Spiro System Reference
Isatin, Malononitrile, Isothiocyanate Knoevenagel Condensation, Michael Addition Spiro[indole-pyrrolidine] mdpi.com
4-Chloroaniline, Ethyl 2-benzyl-3-oxobutanoate Japp–Klingemann, Fischer Indole Synthesis Indole-spirothiazolidinone nih.gov
5-Substituted Isatin, 2-Amino-5-chlorobenzophenone Schiff Base Formation, Cyclization Spiro[indole-thiazolidine] researchgate.net

Synthesis of Indole-Acrylonitrile Hybrids Incorporating 3-Chlorophenyl Groups

Indole-acrylonitrile hybrids are another important class of derivatives. The synthesis of these compounds, particularly those with a 3-chlorophenyl group, often employs the Knoevenagel condensation. mdpi.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as 2-(1H-indol-2-yl)acetonitrile, with an appropriate aromatic aldehyde, in this case, 3-chlorobenzaldehyde. mdpi.com

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at ambient temperature. mdpi.com The choice of base is critical, with common options including sodium methoxide (B1231860) or triethylamine. mdpi.com These conditions facilitate the formation of the acrylonitrile (B1666552) double bond with high stereoselectivity, often favoring the (Z)-isomer. mdpi.comresearchgate.net The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted indole-acrylonitrile derivatives by varying the indole precursor and the aldehyde. mdpi.com

Table 2: Synthesis of 2-(1H-indol-2-yl)-3-(3-chlorophenyl)acrylonitrile

Reactant 1 Reactant 2 Catalyst/Base Solvent Key Reaction Reference
2-(1H-indol-2-yl)acetonitrile 3-Chlorobenzaldehyde Sodium methoxide Methanol Knoevenagel Condensation mdpi.com
2-(1H-indol-2-yl)acetonitrile 3-Chlorobenzaldehyde Triethylamine Ethanol Knoevenagel Condensation mdpi.com

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. Key investigations have focused on multi-step sequences and the role of catalysts.

Analysis of Consecutive Processes: Nitro Reduction, Intramolecular Cyclization, and Nucleophilic Additions

A classical and mechanistically significant route to indole synthesis that can be applied to this compound involves the reductive cyclization of ortho-substituted nitroarenes. The Cadogan and Sundberg reactions are prominent examples of such transformations. nih.govresearchgate.net This process typically begins with the reduction of a nitro group on an aromatic ring, which is ortho- to a styrenyl or similar unsaturated group.

For instance, in a pathway analogous to the Sundberg indole synthesis, an o-nitrostyrene derivative serves as the starting material. The reaction is initiated by the reduction of the nitro group to a nitroso intermediate, often using a trivalent phosphorus reagent like triethyl phosphite (B83602) or through catalytic hydrogenation. nih.govunimi.it This is followed by an intramolecular cyclization. Mechanistic studies suggest that this may not proceed through a simple nitrene intermediate but could involve a more complex pathway such as a five-center 6π electrocyclization. nih.gov Subsequent nucleophilic additions and eliminations lead to the aromatization of the pyrrole (B145914) ring, yielding the final indole structure. The isolation of N-O bond-containing byproducts in some related reactions supports the idea of non-nitrene pathways. nih.gov

The Reissert indole synthesis provides another example, where the initial step is the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form a nitrophenylpyruvic acid derivative. rsc.org This intermediate then undergoes reductive cyclization, where the nitro group is reduced, leading to an intramolecular nucleophilic attack of the newly formed amino group onto the ketone, ultimately forming the indole ring after dehydration. rsc.org

Elucidation of Catalyst Roles and Reaction Conditions in Synthetic Efficiency

The efficiency of synthetic pathways for this compound is highly dependent on the catalyst and reaction conditions. Palladium-catalyzed reactions, such as the Larock indole synthesis, are particularly versatile. nih.gov In this method, a 2-iodoaniline (B362364) is coupled with a disubstituted alkyne. The catalyst, typically a palladium complex, facilitates the annulation process. nih.gov Optimization studies have shown that factors like the choice of palladium catalyst, ligands, base, solvent, and even the presence of additives like water can significantly impact the reaction's yield and regioselectivity. nih.govmdpi.com For instance, in some palladium-catalyzed cyclizations, the addition of a specific amount of water was found to be optimal for the reaction's efficiency. nih.gov

In base-catalyzed reactions like the Knoevenagel condensation, the choice and concentration of the base (e.g., piperidine (B6355638), L-proline, or sodium ethoxide) can influence reaction rates and yields. rsc.orgtandfonline.com Similarly, for Friedel-Crafts type reactions to introduce substituents onto the indole nucleus, the strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, I₂) is a critical parameter that needs to be optimized to achieve good yields while avoiding side reactions. beilstein-journals.org Temperature and reaction time are also crucial variables; for example, iodine-catalyzed substitutions on indoles have been optimized to proceed efficiently at 40 °C over 5 hours. beilstein-journals.org

Table 3: Factors Influencing Synthetic Efficiency

Synthetic Method Key Variable Effect on Reaction Reference
Larock Heteroannulation Water concentration in DMF Optimal amount improves yield; too much or too little is detrimental. nih.gov
Palladium-catalyzed Cyclization Catalyst/Ligand System Pd(OAc)₂/Xphos found effective in micellar water environment. mdpi.com
Iodine-catalyzed Substitution Catalyst Loading & Temperature 10 mol% I₂ at 40 °C identified as optimal for product formation. beilstein-journals.org
Fischer Indole Synthesis Acid Catalyst H₂SO₄ in refluxing methanol is a common condition for cyclization. nih.gov

Computational and in Silico Studies of 3 4 Chlorophenyl 1h Indole and Analogues

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as an indole (B1671886) derivative, and its receptor binding site.

Molecular docking simulations are frequently employed to estimate the binding affinity of indole derivatives with various biological targets, including protein kinases and the cannabinoid type 1 (CB1) receptor. These predictions, typically expressed as a docking score or binding energy (in kcal/mol), help identify promising candidates for further development.

For instance, analogues of 3-(4-Chlorophenyl)-1H-indole have been docked against kinase targets. In a study on indole-aminoquinazoline hybrids, compounds were evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR). The docking results suggested that these hybrids could bind to the ATP region of EGFR, similar to known inhibitors like erlotinib. nih.gov Specifically, compound 4g (an indole-aminoquinazoline hybrid) showed a significant inhibitory concentration (IC50) of 40.7 nM against EGFR. nih.gov Another study focusing on pyrazolinyl-indole derivatives identified compound HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] as a potent cytotoxic agent, with molecular docking studies confirming its potential as an EGFR inhibitor. nih.gov

Similarly, in the context of the CB1 receptor, while direct docking data for this compound is not prominently available, studies on structurally related antagonists provide valuable insights. For example, molecular dynamics simulations of the allosteric modulator Org27569 and the antagonist PSNCBAM-1 , which contains a 4-chlorophenyl group, have shown that they occupy the same binding pocket in the CB1 receptor. nih.gov Docking of the novel CB1 antagonist UVI3502 into a crystal structure of the receptor revealed it to be deeply buried in the binding pocket, achieving a high docking score. biorxiv.org These studies on analogues are instrumental in predicting how a compound like this compound might interact with the CB1 receptor.

Table 1: Predicted Binding Affinities of this compound Analogues with Target Receptors

Compound/Analogue Target Receptor Predicted Binding Affinity / Activity
Indole-aminoquinazoline hybrid (4g) EGFR IC50 = 40.7 nM nih.gov
HD05 (Pyrazolinyl-indole derivative) EGFR High cytotoxic activity, confirmed docking nih.gov
N-(2-(1H-indol-3-yl) ethyl)-1-(4-chlorophenyl) methanimine (B1209239) (IIb) COX-2 Docking Score = -11.35 kcal/mol ajchem-a.com
Org27569 / PSNCBAM-1 CB1 Receptor Occupy the same allosteric binding pocket nih.gov
UVI3502 CB1 Receptor Docking Score = -35.5 (arbitrary units) biorxiv.org

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues of a protein. This includes hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the stability of the ligand-protein complex.

For example, the docking of indole-aminoquinazoline hybrids into the ATP binding site of EGFR revealed key interactions. The quinazoline (B50416) N-1 atom and the N-H of the indole ring were predicted to form hydrogen bonds with the backbone carbonyl of Met793 and the side chain of Thr790, respectively, which are crucial interactions for EGFR inhibition. nih.gov In the case of the pyrazolinyl-indole derivative HD05 , docking studies showed its 4-chlorophenyl group fitting into a hydrophobic pocket of the EGFR active site, contributing to its binding stability. nih.gov

Studies on CB1 receptor modulators also highlight specific binding modes. The crystal structure of human CB1 in complex with the antagonist AM6538 shows the ligand positioned deep within the binding pocket, just above the conserved Trp356 residue. nih.gov Molecular modeling of the antagonist SR141716A , which also contains a chlorophenyl group, has been used to understand its interaction with G-protein subunits when bound to the CB1 receptor. nih.gov These analyses of ligand-protein interactions are fundamental to understanding the mechanism of action and for the rational design of new, more potent, and selective molecules. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These methods provide a detailed understanding of molecular structure, charge distribution, and chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. nih.govresearchgate.net

For analogues of this compound, MEP analysis reveals distinct reactive sites. In a study of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the MEP surface showed that the most negative potential was located over the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack. materialsciencejournal.org Conversely, the hydrogen atoms of the aromatic rings showed positive potential. materialsciencejournal.org In another study on 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine, the MEP surface indicated that the chemically reactive regions were concentrated around the nitrogen and hydrogen atoms. researchgate.net For indole derivatives in general, the region around the indole nitrogen atom is often identified as a key site for interaction. nih.gov This information is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule. faccts.de Derived from DFT, these functions identify which atoms are most likely to accept or donate electrons. There are three main types of Fukui functions:

f+ : Predicts the site for a nucleophilic attack (attack by an electron-rich species).

f- : Predicts the site for an electrophilic attack (attack by an electron-poor species).

f⁰ : Predicts the site for a radical attack. researchgate.net

By calculating these indices for each atom in a molecule like this compound, researchers can pinpoint the most reactive centers. For example, in a theoretical study of an indole-carboxaldehyde derivative, Fukui function analysis was performed to visualize the charge distribution and predict reactive sites. bohrium.com High values of f+ on specific carbon atoms would indicate their susceptibility to nucleophilic attack, while high f- values on nitrogen or oxygen atoms would suggest they are likely targets for electrophiles. acs.org This predictive power is invaluable for understanding reaction mechanisms and designing new synthetic pathways. faccts.deresearchgate.net

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak non-covalent interactions (NCIs) in real space. jussieu.frresearchgate.net It is particularly useful for identifying hydrogen bonds, van der Waals interactions, and steric repulsions, which are crucial for molecular conformation and crystal packing. researchgate.net

RDG plots display isosurfaces where the color indicates the nature of the interaction:

Blue : Strong attractive interactions, typically hydrogen bonds.

Green : Weak attractive interactions, such as van der Waals forces.

Red : Strong repulsive interactions, indicating steric clashes. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and the stability of molecules. semanticscholar.org This analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule.

Studies on related heterocyclic compounds have shown that strong conjugative interactions are a key feature highlighted by NBO analysis. semanticscholar.org For instance, in various substituted indole and piperidine (B6355638) derivatives, NBO analysis has been instrumental in understanding the stability arising from charge delocalization. nih.govtandfonline.com The energy of these interactions can be estimated using second-order perturbation theory, quantifying the stabilization energy associated with electron delocalization.

The analysis of frontier molecular orbitals (HOMO and LUMO) complements NBO findings, with a lower energy gap indicating a higher propensity for intramolecular charge transfer and greater molecular reactivity.

Conformational and Structural Analysis through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and conformational preferences of molecules like this compound.

Elucidation of Indole Ring System Geometry and Planarity

Computational studies consistently show that the indole ring system in derivatives of this compound is largely planar. nih.gov However, the degree of planarity can be influenced by the nature and position of substituents. For instance, in diethyl 3,3'-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate), the root-mean-square deviations of the two indole ring systems were found to be 0.1249 Å and 0.0075 Å, indicating a high degree of planarity for each individual indole moiety. nih.gov In other complex structures, such as certain dihydropyridine (B1217469) derivatives, the planarity of the heterocyclic ring can be more varied, adopting conformations like a shallow boat. researchgate.net

Analysis of Dihedral Angles and Overall Molecular Conformations

In related structures, the dihedral angles between different aromatic rings can vary significantly. For example, in a series of 5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1-(X)penta-2,4-diene-1-one derivatives, the dihedral angle between the 4-fluorophenyl ring and the indole ring ranged from approximately 46.66° to 68.59°. iucr.org In another study on diethyl 3,3'-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate), the two indole ring systems were nearly perpendicular to each other, with a dihedral angle of 80.9°. nih.gov Similarly, the benzene (B151609) ring was inclined to the two indole ring systems by dihedral angles of 76.1° and 78.3°. nih.gov These variations in dihedral angles highlight the conformational flexibility of these molecules, which can be influenced by both intramolecular and intermolecular forces.

Compound Ring Systems Dihedral Angle (°)
5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1-(4-nitrophenyl)penta-2,4-diene-1-one4-fluorophenyl and indole~46.66 - 68.59
5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1-(2-hydroxyphenyl)penta-2,4-diene-1-one4-fluorophenyl and indole~46.66 - 68.59
5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1-(4-methoxyphenyl)penta-2,4-diene-1-one4-fluorophenyl and indole~46.66 - 68.59
5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1-(4-chlorophenyl)penta-2,4-diene-1-one4-fluorophenyl and indole~46.66 - 68.59
Diethyl 3,3'-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)Two indole rings80.9
Diethyl 3,3'-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)Benzene and indole 176.1
Diethyl 3,3'-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)Benzene and indole 278.3

Prediction and Characterization of Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound analogues, these interactions are crucial for the stability of the crystalline lattice. nih.gov

Computational analyses, often combined with experimental data from single-crystal X-ray diffraction, have identified several key types of intermolecular interactions:

Hydrogen Bonds: Classical N-H···O and N-H···N hydrogen bonds are commonly observed, often forming dimers or chains that are fundamental to the crystal packing. nih.govacs.org Weaker C-H···O and C-H···N interactions also play a significant role. nih.gov

Halogen Bonds: The chlorine atom in the 4-chlorophenyl group can participate in C-H···Cl interactions, linking adjacent molecular columns. nih.gov

π-Interactions: C-H···π and π-π stacking interactions are prevalent, contributing significantly to the stabilization of the crystal structure. nih.govnih.gov In some cases, these interactions can be the dominant force in forming molecular dimers. nih.gov

The energetics of these interactions can also be calculated. For instance, in one study, the lattice energy was found to be predominantly stabilized by dispersion energy (71%), with the remaining contribution from electrostatic interactions. nih.gov The interaction energies of specific motifs, such as C-H···π dimers, can also be quantified. nih.gov

Interaction Type Description
N-H···OClassical hydrogen bond forming dimers and chains. nih.govacs.org
C-H···ClLinks adjacent molecular columns. nih.gov
C-H···πContributes to crystal stabilization, can form dimers. nih.govnih.gov
H···C ContactsSignificant contributor to crystal packing. nih.gov
H···H ContactsSignificant contributor to crystal packing. nih.gov
H···Cl ContactsSignificant contributor to crystal packing. nih.gov
H···N ContactsSignificant contributor to crystal packing. nih.gov

Future Directions and Emerging Research Avenues for 3 4 Chlorophenyl 1h Indole

Exploration of Novel and Greener Synthetic Routes for Derivatives

The development of efficient and environmentally benign synthetic methodologies is paramount for the sustainable production of 3-(4-chlorophenyl)-1H-indole and its derivatives. Current research is geared towards one-pot syntheses and the use of novel catalytic systems to improve yields, reduce waste, and simplify reaction procedures.

One promising approach involves a one-pot, three-component domino reaction of an arylamine, an arylglyoxal, and a C-H activated acid. This method allows for the assembly of a wide range of functionalized indole (B1671886) derivatives in a single step under mild conditions. semanticscholar.org For instance, the reaction of an appropriate arylamine with 4-chlorobenzaldehyde (B46862) could be explored to directly synthesize the core structure or its precursors. researchgate.net

Furthermore, metal-catalyzed reactions are being investigated for the regioselective synthesis of 3-arylindoles. Gold-catalyzed annulation of nitrosoarenes with aryl-substituted acetylenes and palladium-catalyzed intermolecular oxidative annulation between N-Ts-anilines and styrenes have been shown to be effective for producing a variety of 3-arylindoles. acs.orgnih.govchinayyhg.com These methods offer a robust and straightforward approach using readily available starting materials and could be adapted for the synthesis of this compound derivatives with high efficiency and functional group tolerance. nih.govresearchgate.net Copper-catalyzed asymmetric cross-coupling reactions are also being developed to produce axially chiral 3-arylindoles, which could lead to derivatives with enhanced stereospecific bioactivity. acs.org

The exploration of greener catalysts, such as clayzic, a modified clay catalyst, has also shown promise in the eco-friendly synthesis of 2-phenyl-1H-indoles and could potentially be adapted for 3-substituted analogs. innovareacademics.in These greener synthetic strategies not only address environmental concerns but also often lead to more efficient and cost-effective production of these valuable compounds.

In-depth Mechanistic Elucidation of Observed Biological Activities

While various biological activities of this compound derivatives have been reported, a comprehensive understanding of their mechanisms of action at the molecular level is still evolving. Future research will focus on identifying the specific cellular targets and signaling pathways modulated by these compounds.

For example, a selenium-containing derivative, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has demonstrated antioxidant and immunomodulatory properties. Molecular docking studies suggest that CMI may inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways. nih.gov Further in-vitro and in-vivo studies are needed to validate these interactions and to fully delineate the downstream effects on inflammatory and oxidative stress signaling cascades.

In the context of its anticancer properties, derivatives of this compound have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov Future investigations should aim to identify the specific proteins involved in these processes, such as caspases, cyclins, and cyclin-dependent kinases (CDKs), that are directly or indirectly targeted by these compounds. Understanding the structure-activity relationships (SAR) is crucial; for instance, studies have shown that the presence and position of the chlorophenyl group can significantly influence cytotoxic activity.

The potential neuroprotective effects of this class of compounds also warrant further mechanistic studies. Given that indole derivatives are known to interact with various receptors in the central nervous system, investigating the binding affinity of this compound and its analogs to specific neurotransmitter receptors could unveil novel therapeutic applications for neurological disorders. ontosight.ai

Development of Advanced Computational Models for De Novo Design and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound, these techniques are poised to play a significant role in the de novo design of novel derivatives with improved pharmacological profiles.

Structure-based drug design, utilizing techniques like molecular docking, can predict the binding modes of this compound derivatives to their biological targets. nih.govtandfonline.com By understanding these interactions at an atomic level, medicinal chemists can rationally design modifications to the lead compound to enhance binding affinity and selectivity. For instance, docking studies have been employed to understand the interaction of indole derivatives with enzymes like carbonic anhydrase and to guide the synthesis of more potent inhibitors. researchgate.net

Beyond predicting binding, computational models can also be used for de novo design, where entirely new molecular structures are generated based on the topology of the target's active site. acs.orgnih.gov This approach can lead to the discovery of novel scaffolds that retain the key pharmacophoric features of this compound but possess improved drug-like properties. Furthermore, advanced computational methods are being developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable pharmacokinetic profiles. jbcpm.com The integration of artificial intelligence and machine learning algorithms into these models is expected to further accelerate the design and optimization of potent and selective this compound-based therapeutic agents.

Synthesis and Evaluation of Novel Derivatives for Enhanced Potency and Selectivity

Building upon the insights gained from mechanistic and computational studies, the synthesis and biological evaluation of novel derivatives of this compound remain a cornerstone of future research. The goal is to develop compounds with enhanced potency against their intended targets while minimizing off-target effects.

Structure-activity relationship (SAR) studies will continue to guide the synthetic efforts. For example, the synthesis of a series of N-substituted indole-2- and 3-carboxamide derivatives has allowed for the investigation of how different substituents on the indole nitrogen and the carboxamide moiety affect antioxidant activity. tandfonline.com Similarly, the introduction of various heterocyclic rings, such as pyrazole, thiadiazole, and triazole, to the indole core has yielded compounds with significant anticancer and antimicrobial activities. nih.govresearchgate.netnih.gov

A notable example is the pyrazolinyl-indole derivative, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone, which has demonstrated remarkable cytotoxic activity against a panel of cancer cell lines. nih.gov The exploration of bis(indolyl)methanes containing the 4-chlorophenyl group has also shown potential in developing new anticancer agents. smolecule.com

Future synthetic strategies will likely focus on creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties to achieve synergistic effects or to target multiple pathways involved in a disease. The systematic evaluation of these novel derivatives in a battery of in vitro and in vivo assays will be crucial for identifying lead candidates with superior therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(4-chlorophenyl)-1H-indole, and how are the products characterized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. For example, this compound can be synthesized by reacting 1H-indole with (4-chlorophenyl)methanol under acidic conditions, followed by purification via flash chromatography (cyclohexane/EtOAC 8:2). Characterization relies on 1H^1H NMR (e.g., δ 11.45 ppm for the indolic NH proton) and 13C^{13}C NMR (e.g., δ 137.4 ppm for the aromatic carbons). HRMS (ESI) is used to confirm molecular weight .

Q. How can functional groups be introduced to the indole core of this compound?

  • Methodological Answer : Functionalization often involves electrophilic substitution or transition-metal catalysis. For instance, tosylation at the indole nitrogen can be achieved by deprotonating 5-chloroindole with NaH, followed by reaction with tosyl chloride. Alternative methods include photoredox cyanomethylation using DMSO as a solvent and catalytic systems like Ru(bpy)3_3Cl2_2 .

Q. What analytical techniques are critical for confirming the purity and structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) is essential for verifying molecular formulas (e.g., C15_{15}H11_{11}ClN). NMR spectroscopy (1H^1H, 13C^{13}C, DEPT) resolves regiochemistry and substituent effects. Purity is assessed via HPLC or TLC with cyclohexane/EtOAc gradients .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the 4-chlorophenyl group influence the reactivity of this compound?

  • Methodological Answer : Comparative studies using analogs (e.g., 3-(4-fluorophenyl)- or 3-(4-trifluoromethylphenyl)-1H-indole) reveal that electron-withdrawing groups enhance electrophilic substitution rates at the indole C2/C3 positions. Steric hindrance from bulky substituents (e.g., benzyl groups) can redirect reactivity to less hindered sites, as shown in allylic alkylation studies .

Q. What strategies are effective for synthesizing dimeric or polymeric derivatives of this compound?

  • Methodological Answer : Dimerization can be achieved via Suzuki-Miyaura coupling using bifunctional boronic esters or through Mannich reactions. For example, 3-((4-chlorophenyl)(1H-indol-3-yl)methyl)-1H-indole was synthesized by reacting this compound with formaldehyde and HCl, followed by 13C^{13}C-NMR validation of the methylene bridge (δ 39.2 ppm) .

Q. How can mechanistic insights into the photoredox reactions of this compound be obtained?

  • Methodological Answer : Time-resolved fluorescence quenching experiments and DFT calculations are used to study electron-transfer pathways. For cyanomethylation, transient absorption spectroscopy identifies radical intermediates formed during the Ru(bpy)32+_3^{2+}-catalyzed process. Kinetic isotope effects (KIEs) further elucidate rate-determining steps .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents and testing against target enzymes (e.g., cytochrome P450) via in vitro assays. For example, halogenated derivatives are screened for anticancer activity using MTT assays, with IC50_{50} values correlated to ClogP and Hammett constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.